

Spectroscopic Profile of Direct Yellow 27: An In-depth Technical Guide

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Compound of Interest

Compound Name: C.I. Direct Yellow 27

Cat. No.: B15555718

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This technical guide provides a comprehensive overview of the absorption and emission spectra of the mono-azo dye, Direct Yellow 27 (C.I. 13950). The document details its photophysical properties, summarizes quantitative spectral data, and outlines standardized experimental protocols for spectral analysis. This information is critical for applications in diagnostics, histology, and potentially as a fluorescent probe in various research contexts.

Core Properties of Direct Yellow 27

Direct Yellow 27 (CAS RN: 10190-68-8) is a water-soluble powder with the molecular formula $C_{25}H_{20}N_4Na_2O_9S_3$ and a molecular weight of 662.63 g/mol.^{[1][2]} Its chemical structure consists of a single azo group ($-N=N-$), which is the primary chromophore responsible for its color and spectroscopic properties.^[1] The dye is known for its good light fastness and its ability to bind directly to cellulose fibers.

Absorption and Emission Spectra

The spectroscopic behavior of Direct Yellow 27 is characterized by multiple absorption bands in the ultraviolet (UV) and visible regions. The primary absorption in the visible range gives the dye its characteristic yellow color. The dye also exhibits fluorescence, although the intensity of its emission can be low and is highly dependent on the solvent environment.^[3]

Quantitative Spectroscopic Data

The absorption and emission maxima of Direct Yellow 27 are influenced by the solvent's polarity and proticity. A summary of reported spectral data in various solvents is presented below.

Solvent	Absorption λ_{max} (nm)	Emission λ_{em} (nm)	Stokes Shift (nm)	Reference
Water	224-230, 287, 393, 397	343, 355.84, 463, 530	68.84	[4][5][6]
Methanol	-	-	-	[3]
DMSO	-	-	-	[3][5]
Various Polar Solvents	408-513	-	-	[3]
General	227, 275, 443	532 (excited at 440 nm)	89	[3]

Note: The variability in reported values can be attributed to differences in experimental conditions such as dye concentration, pH, and instrumentation.

In aqueous solutions, absorption peaks are observed around 287 nm and 397 nm, which are attributed to $\pi \leftarrow \pi$ and $\pi \leftarrow n$ transitions, respectively.[6] Another source reports a λ_{max} of 393 nm in water.[4][7] The molar extinction coefficient (ϵ) in water at a concentration of 0.02 g/L has been reported to be in the range of 53,000-57,000 at 224-230 nm.[4]

Studies have shown that Direct Yellow 27 can exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity.[3] For instance, the absorption spectra in different polar solvents were observed in the range of 408-513 nm.[3] The dye is also fluorescent, with reported emission peaks at 343 nm, 463 nm, and 530 nm in aqueous solutions at a concentration of 10^{-4} M.[6] Another study in water reported a prominent emission peak at 355.84 nm.[5] When excited at 440 nm, an emission peak at 532 nm was observed, resulting in a significant Stokes shift of 89 nm.[3]

Experimental Protocols

The following are detailed methodologies for determining the absorption and emission spectra of Direct Yellow 27.

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of Direct Yellow 27 for spectroscopic analysis.

Materials:

- Direct Yellow 27 powder
- Spectroscopy-grade solvents (e.g., deionized water, methanol, DMSO)
- Volumetric flasks (various sizes)
- Analytical balance
- Pipettes

Procedure:

- Prepare a stock solution (e.g., 1 mM): Accurately weigh the required amount of Direct Yellow 27 powder and dissolve it in a known volume of the chosen solvent in a volumetric flask. Ensure complete dissolution.
- Prepare working solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 μM to 100 μM).^[5] For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_{max} to ensure linearity according to the Beer-Lambert law.^[8]

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) of maximum absorbance (λ_{max}) of Direct Yellow 27.

Instrumentation:

- UV-Visible Spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)

Procedure:

- **Instrument Warm-up and Calibration:** Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.^[9] Calibrate the instrument using a blank solution (the pure solvent used to prepare the dye solutions).^[10]
- **Sample Measurement:** a. Rinse a quartz cuvette with the blank solution and then fill it approximately $\frac{3}{4}$ full. Place it in the reference holder of the spectrophotometer. b. Rinse a second quartz cuvette with a small amount of the dye working solution before filling it $\frac{3}{4}$ full. Place it in the sample holder. c. Set the spectrophotometer to scan a wavelength range appropriate for Direct Yellow 27 (e.g., 200-700 nm). d. Initiate the scan to record the absorption spectrum. e. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_{em}) of Direct Yellow 27.

Instrumentation:

- Spectrofluorometer
- Quartz fluorescence cuvettes (1 cm path length, transparent on all four sides)

Procedure:

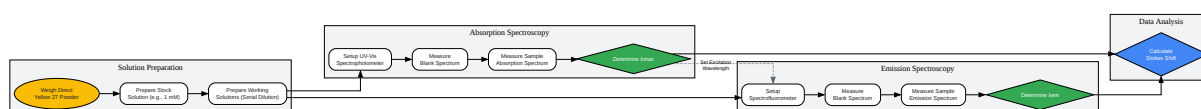
- **Instrument Setup:** Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
- **Excitation Wavelength Selection:** Set the excitation wavelength to one of the absorption maxima (λ_{max}) of the dye determined from the absorption spectrum.
- **Blank Measurement:** Fill a fluorescence cuvette with the blank solvent and run an emission scan to check for any background fluorescence.
- **Sample Measurement:** a. Rinse and fill a fluorescence cuvette with the dye working solution. b. Place the cuvette in the sample holder of the spectrofluorometer. c. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to

cover the expected emission region (e.g., if exciting at 397 nm, scan from 410 nm to 700 nm). d. Set the excitation and emission slit widths (e.g., 5 nm or 10 nm).[9] e. Initiate the scan to record the emission spectrum. f. Identify the wavelength of maximum fluorescence emission (λ_{em}).

- Stokes Shift Calculation: Calculate the Stokes shift by subtracting the wavelength of maximum absorption from the wavelength of maximum emission (Stokes Shift = λ_{em} - λ_{max}).

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedures for determining the spectroscopic properties of Direct Yellow 27 can be visualized as follows:



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Caption: Experimental workflow for spectroscopic analysis of Direct Yellow 27.

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